CGI 17341 is a novel, orally active antimicrobial agent belonging to the 5-nitroimidazole class. [] It is a bicyclic nitroimidazole compound structurally related to metronidazole. [, ] This compound has garnered significant interest in scientific research due to its potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. [, ] CGI 17341 acts as a prodrug, requiring bioreductive activation to exert its antitubercular effect. [, ]
The synthesis of CGI 17341 involves the opening of mono-substituted oxiranes (epoxides) by 2,4-dinitroimidazole. [] While the specific reaction conditions and parameters for CGI 17341 synthesis are not detailed in the provided abstracts, this approach allows for the generation of various substituted nitroimidazooxazoles. Confirmation of the product structure is crucial due to the possibility of different regioisomers arising from the oxirane opening. []
CGI 17341 consists of a nitroimidazole ring fused to an oxazole ring. [] The ethyl substituent is located on the oxazole ring. [] Initial structural assignments based on spectroscopic data required revision, and the definitive structure was confirmed through single-crystal X-ray diffraction studies. []
Anti-tuberculosis research: CGI 17341 demonstrates potent in vitro and in vivo activity against drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis. [, ] It shows superior activity compared to streptomycin, ciprofloxacin, norfloxacin, and the oxazolidinone DuP 721. [] CGI 17341's activity remains relatively unaffected by acidic pH, unlike isoniazid and ciprofloxacin. [] In mouse models, CGI 17341 exhibits dose-dependent efficacy in increasing survival time, highlighting its potential as a novel anti-tuberculosis therapeutic. []
Understanding nitroimidazole drug mechanisms: CGI 17341's structure-activity relationship with closely related nitroimidazoles, such as PA-824, helps elucidate the specific protein targets and metabolic pathways involved in their activation. [, ] This knowledge is crucial for developing new anti-tuberculosis drugs with improved efficacy and overcoming emerging drug resistance.
Leishmaniasis research: Although not covered in the provided abstracts, another study highlights CGI 17341's in vitro and in vivo activity against Leishmania donovani, the parasite causing leishmaniasis. [] This finding suggests broader therapeutic potential beyond tuberculosis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: